Estradiol-7alpha-butyric acid
Description
Properties
CAS No. |
55592-40-0 |
|---|---|
Molecular Formula |
C22H30O4 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
4-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]butanoic acid |
InChI |
InChI=1S/C22H30O4/c1-22-10-9-17-16-6-5-15(23)12-14(16)11-13(3-2-4-20(25)26)21(17)18(22)7-8-19(22)24/h5-6,12-13,17-19,21,23-24H,2-4,7-11H2,1H3,(H,25,26)/t13-,17-,18+,19+,21-,22+/m1/s1 |
InChI Key |
CREQPSVLNJPFSL-HHZNEMGLSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCC(=O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Estradiol 7alpha Butyric Acid
Stereoselective Synthesis of 7-alpha Substituted Estradiol (B170435) Analogs
The introduction of a substituent at the 7α-position of the estradiol steroid nucleus requires precise stereochemical control to ensure the desired biological function. The orientation of this side chain is critical, and thus, stereoselective synthetic methods are paramount.
Multi-step Synthetic Pathways
A third major pathway involves the aromatization of a C-19 nortestosterone derivative. researchgate.netnih.gov This approach often utilizes a 1,6-conjugate addition to a protected 6-dehydrotestosterone (B1222961) intermediate to install the 7α side chain, followed by a reductive aromatization of the A-ring to form the estradiol core. nih.gov
Copper-catalyzed Alkylation and Conjugate Addition Strategies
Copper-catalyzed reactions are central to achieving high stereoselectivity in the synthesis of 7α-substituted estradiols. researchgate.net The key reaction is the 1,6-conjugate addition of an organometallic reagent to an α,β-unsaturated ketone system within a steroid precursor, such as 17β-acetoxy-4,6-estradien-3-one. researchgate.netnih.gov
This method typically employs organocuprates (Gilman reagents), which are formed from an organolithium or Grignard reagent and a copper(I) salt, or uses a Grignard reagent in the presence of a copper(I) catalyst. researchgate.netnih.govmasterorganicchemistry.commasterorganicchemistry.com The organocuprate selectively attacks the C-7 position in a 1,6-fashion, leading to the desired 7α-substituted product. researchgate.net The stereoselectivity of this addition is significantly enhanced by the presence of the C-19 methyl group on the steroid backbone, which sterically hinders attack from the β-face, thereby directing the incoming alkyl group to the α-face. nih.gov This strategy has been successfully used to introduce various side chains, including a 7α-pentenyl group which can be further functionalized. nih.gov
Optimization of Reaction Conditions for Yield and Selectivity
The efficiency and stereochemical outcome of the synthesis of 7α-substituted estradiol analogs are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, the nature of the organometallic reagent, and the specific copper catalyst used. researchgate.netresearchgate.netsioc-journal.cn
| Parameter | Observation | Example/Effect | Reference |
|---|---|---|---|
| Catalyst System | Copper(I)-catalyzed reactions are central to achieving high stereoselectivity in 1,6-conjugate additions. | Use of organocuprates or Grignard reagents with a Cu(I) catalyst directs the addition to the 7α-position. | researchgate.netnih.gov |
| Steric Hindrance | The C-19 methyl group on the steroid core shields the β-face from attack. | Significantly improves the α-stereoselectivity of the conjugate addition. | nih.gov |
| Reaction Temperature | Has a dramatic effect on the overall yield of the desired product. | Lower temperatures can favor the kinetic product, enhancing selectivity. | researchgate.netgoogle.com |
| Reagent Addition | The order and rate of adding reagents are critical for maximizing yield. | Controlled addition prevents side reactions and improves efficiency. | researchgate.net |
| Base and Solvent | The choice of base and solvent system influences stereoselectivity. | NaHMDS in THF afforded >95% epimeric excess in the alkylation of an estratriene-6-one. | nih.gov |
Design and Synthesis of Estradiol Carboxylic Acid Esters
The derivatization of estradiol with carboxylic acid esters is a strategy employed to create "soft" drugs, which are designed to act locally and be rapidly metabolized into inactive forms, thereby minimizing systemic exposure. nih.govacs.org
Esterification Approaches for Localized Action
The fundamental principle behind designing these "soft" estrogens is that a free carboxylic acid group near the steroid ring interferes with binding to the estrogen receptor (ER), rendering the compound hormonally inactive. nih.govacs.orggoogle.com By masking this charged group as an ester, the molecule can regain its ability to bind to the ER and elicit an estrogenic response. nih.govacs.org The localized action is achieved because ubiquitous nonspecific esterase enzymes can hydrolyze the ester back to the inactive carboxylic acid, thus confining the hormonal activity to the site of application. nih.govacs.orgwikipedia.org
Various esterification methods can be employed. Classical methods like Fischer-Speier esterification or the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in Steglich esterification are common. smolecule.com More recent developments include benzyne-mediated esterification, which allows for the reaction of carboxylic acids and alcohols under mild conditions and has been applied to the modification of estradiol. acs.org
Influence of Butyric Acid Chain Length on Esterase Hydrolysis
The rate of enzymatic hydrolysis, and consequently the duration and potency of the local estrogenic effect, is profoundly influenced by the structure of the ester, specifically the length of both the carboxylic acid chain and the alcohol moiety. nih.govacs.orgnih.govacs.org
Studies on estradiol analogs substituted at various positions (7α, 11β, 15α, and 16α) have provided insight into these structure-activity relationships. nih.govacs.orgnih.gov For esters at the 7α-position, a study showed that while formate (B1220265) esters were effective estrogens, lengthening the acid chain to acetate (B1210297) dramatically reduced hormonal activity. nih.govacs.org A crucial finding was that these 7α-formate esters were resistant to enzymatic hydrolysis, which would prevent their deactivation and lead to more systemic action, contrary to the goal of a "soft" drug. nih.govacs.org
While direct data on the hydrolysis of a 7α-butyric acid ester is limited, findings from other positions on the steroid are informative. For 16α-carboxylic acid esters, increasing the length of the alcohol portion of the ester (from methyl to n-butyl) had little effect on receptor binding, but it did correlate with an increased rate of hydrolysis by esterases. nih.govacs.org For example, estrogenic action in cell-based assays decreased sharply for esters longer than the ethyl ester, which was attributed to their more rapid hydrolysis. nih.govacs.orgcapes.gov.br This suggests a delicate balance must be struck: the ester must be stable enough to act at the target site but labile enough to be inactivated before entering systemic circulation.
| Position | Ester Chain Variation | Effect on Hormonal Activity | Effect on Esterase Hydrolysis | Reference |
|---|---|---|---|---|
| 7α | Lengthening acid from formate to acetate | Dramatically decreased | Formate esters were not hydrolyzed | nih.govacs.org |
| 11β | Lengthening acid from acetate to propionate | Dramatically reduced | Increased alcohol size (methyl to butyl) generally increased hydrolysis | nih.govacs.org |
| 16α | Lengthening alcohol on formate ester (methyl to >ethyl) | Precipitously decreased | Increased with longer alcohol chain | nih.govacs.org |
| 16α | Lengthening acid tether (formic vs. acetic vs. propionic) | Dramatically decreased with longer tether | Not specified, but activity correlates with hydrolysis rate | google.com |
Derivatization for Specialized Research Applications
The derivatization of Estradiol-7alpha-butyric acid and other 7-alpha-substituted estradiol analogs is a key strategy in developing tools for specialized research. By modifying the core structure, scientists can create molecules with tailored properties to investigate complex biological processes.
Development of Fluorescent Conjugates for Receptor Studies
Fluorescently labeled estrogens are invaluable tools for visualizing and studying estrogen receptors (ERs) in living cells. nih.gov The development of these fluorescent conjugates involves attaching a fluorophore to the estradiol molecule, often at positions like 7α or 17α, which are less critical for receptor binding. researchgate.netepa.gov This allows for real-time analysis of ER localization, transport, and binding dynamics. jenabioscience.com
One approach involves synthesizing estradiol derivatives with a fluorophore like benzofurazan (B1196253) (BD). nih.gov These BD-labeled estradiol derivatives exhibit increased fluorescence intensity in the hydrophobic environment of the receptor-binding site, providing a method for evaluating ER binding affinity without the need to separate free and bound ligands. nih.gov For instance, the ABD-E2 derivative 2c has shown a dissociation constant (Kd) of 23.4 nM. nih.gov Another common fluorophore is BODIPY (boron-dipyrromethene), which can be attached to the 7α-position of estradiol. researchgate.netnih.gov For example, a BODIPY-estradiol conjugate featuring a linear eight-carbon spacer chain has demonstrated high receptor binding affinity for ERα. researchgate.net The synthesis of such conjugates can be achieved through methods like olefin metathesis of 7α-allylestradiol. researchgate.net
Fluorescent ligands based on 3-aryl-7-hydroxycoumarin have also been developed. jst.go.jp These coumarin-based estrogen derivatives can act as pH-dependent fluorescent sensors, enabling the detection of specific pH ranges. jst.go.jp However, the introduction of halogen atoms in these derivatives can weaken their affinity for the estrogen receptor. jst.go.jp For example, compounds 5 and 6, which are coumarin-based, showed moderate affinity with IC50 values of 1.2 and 64 μM, respectively, which is weaker than estradiol's IC50 of 0.016 μM. jst.go.jp
The choice of the linker between the estradiol core and the fluorophore is crucial, as it can influence the localization and degradation of the receptors after ligand binding. jst.go.jp Some studies have deliberately omitted linkers to create conjugates with superior ERα binding affinities compared to the natural ligand estradiol. researchgate.net
Interactive Table: Fluorescent Estradiol Conjugates for Receptor Studies
| Conjugate Type | Fluorophore | Linkage Position | Key Findings | Reference |
|---|---|---|---|---|
| BD-labeled Estradiol | Benzofurazan (BD) | Not Specified | Increased fluorescence in hydrophobic receptor site; Kd of 23.4 nM for derivative 2c. | nih.gov |
| BODIPY-Estradiol | BODIPY | 7α | High receptor binding affinity for ERα, especially with a linear eight-carbon spacer. | researchgate.net |
| Coumarin-based Estradiol | 3-aryl-7-hydroxycoumarin | Not Specified | Act as pH-dependent fluorescent sensors; moderate ER affinity. | jst.go.jp |
Prodrug Design Principles in 7-alpha Ester Chemistry
Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form within the body through enzymatic or chemical reactions. oup.com Esterification of estrogens, including at the 7-alpha position, is a common strategy to create prodrugs with improved properties. wikipedia.org The primary goals of creating estrogen ester prodrugs are to enhance oral bioavailability and to achieve a longer duration of action when administered via injection. wikipedia.org
The esterification of estradiol increases its lipophilicity, which allows for the formation of a depot in fatty tissue when injected, leading to a sustained release of the active hormone as the ester is slowly hydrolyzed by esterases. wikipedia.org While estrogen esters themselves have very low affinity for the estrogen receptor, they are rapidly converted to the active estradiol form in the body. wikipedia.orgwikipedia.org
A key principle in prodrug design is to mask polar functional groups, such as hydroxyl groups, to increase lipid solubility and enhance permeability. researchgate.net In the context of 7-alpha estradiol esters, the ester linkage at the 7-alpha position would be designed to be cleaved by ubiquitous esterases to release the active estradiol.
Another innovative prodrug strategy involves the development of bioprecursor prodrugs that are selectively activated in the target tissue. For example, 10β,17α-dihydroxyestra-1,4-dien-3-one (α-DHED) is a bioprecursor prodrug that is selectively converted to 17α-estradiol in the brain, minimizing peripheral estrogenic effects. nih.gov This brain-selective activation is achieved through reduction by NADPH-dependent short-chain dehydrogenase/reductase (SDR) enzymes. rsc.org While this example is for a 17α-estradiol prodrug, the principle of tissue-selective activation could potentially be applied to 7-alpha ester derivatives.
Dual-action prodrugs represent another approach, where an ER ligand is attached to another active pharmaceutical agent. oup.com This strategy aims to target the combined molecule to ER-positive cells, where the release of both active components could lead to synergistic effects. oup.com
Conjugation with Anti-tumor Pharmacophores for Mechanistic Probes
The conjugation of estradiol derivatives with cytotoxic agents is a strategy to selectively deliver anti-tumor drugs to estrogen receptor (ER)-positive cancer cells. mdpi.com This approach leverages the high affinity of estradiol for the ER, which is overexpressed in many breast cancers, to target the cytotoxic payload to the tumor site, potentially reducing systemic toxicity and overcoming drug resistance. mdpi.commdpi.com
One example of this approach is the synthesis of ellipticine-estradiol conjugates. nih.gov Ellipticine (B1684216) is a cytotoxic agent that inhibits topoisomerase II. nih.gov In one study, three ellipticine-estradiol conjugates were synthesized with linker chains extending from the 17α-position of estradiol to different positions on the ellipticine molecule. nih.gov The conjugate linked at the N-2 position of ellipticine (compound 3) showed moderate topoisomerase II inhibition (IC50 of 24.1 μM) and was more cytotoxic than the other two conjugates in various cancer cell lines. nih.gov However, none of the conjugates displayed selectivity for ER-positive cell lines, likely due to their weak ER binding affinities. nih.gov
Another class of anti-tumor agents conjugated to estradiol are anthracyclines, such as doxorubicin (B1662922). dntb.gov.ua The goal of these conjugates is to increase the therapeutic index of doxorubicin by targeting it to ER-positive breast cancer cells. dntb.gov.ua
The development of these conjugates involves linking the estradiol moiety, often through a spacer, to the cytotoxic drug. mdpi.com The nature of the linker is critical as it must be stable in circulation but allow for the release of the active drug within the target cell. The success of this strategy depends on maintaining a balance between the ER binding affinity of the estradiol portion and the cytotoxic activity of the conjugated pharmacophore.
Interactive Table: Estradiol-Antitumor Conjugates
| Conjugate | Anti-tumor Pharmacophore | Linkage Position | Key Findings | Reference |
|---|---|---|---|---|
| Ellipticine-Estradiol Conjugate (Compound 3) | Ellipticine | Estradiol 17α to Ellipticine N-2 | Moderate topoisomerase II inhibitor (IC50 24.1 μM); cytotoxic to various cancer cell lines but lacked ER selectivity. | nih.gov |
| Doxorubicin-Estrogen Conjugates | Doxorubicin | Estradiol 16α | Designed for site-specific treatment of ER-positive breast cancer. | dntb.gov.ua |
Molecular Pharmacology and Estrogen Receptor Interactions
Estrogen Receptor Binding Dynamics of Estradiol-7alpha-butyric Acid
Binding Affinities for Estrogen Receptor Alpha (ERα) and Beta (ERβ) Subtypes
This compound's interaction with estrogen receptors (ERs) is characterized by its binding affinities for the two main subtypes, ERα and ERβ. While both ERα and ERβ exhibit similar affinities for the endogenous hormone estradiol (B170435), the structural modifications in synthetic ligands like this compound can lead to differential binding. frontiersin.org The ligand-binding cavities of ERα and ERβ have subtle but significant differences, with two amino acid positions being distinct: Leu384 in ERα is replaced by Met336 in ERβ, and Met421 in ERα is replaced by Ile373 in ERβ. nih.gov These variations, although conservative, contribute to the slightly smaller and narrower binding pocket of ERβ compared to ERα. nih.gov
The binding affinity of various ligands for ER subtypes is a critical determinant of their biological activity. Studies on a series of 7alpha-thioestratrienes, which are structurally related to this compound, have demonstrated that the nature of the side chain at the 7-alpha position significantly influences the binding affinity for both ERα and ERβ. nih.gov This highlights the sensitivity of the estrogen receptors to substitutions at this position.
Interactive Data Table: Comparative Binding Affinities of Estrogen Receptor Ligands
| Compound | ERα Binding Affinity (Relative) | ERβ Binding Affinity (Relative) | Receptor Subtype Preference |
| Estradiol | 100 | 100 | None |
| Estrone | Lower than Estradiol | Lower than Estradiol | None |
| Estriol | Lower than Estradiol | Lower than Estradiol | None |
| 7alpha-thioestratriene derivative 1 | Varies with side chain | Varies with side chain | Dependent on side chain |
| 7alpha-thioestratriene derivative 2 | Varies with side chain | Varies with side chain | Dependent on side chain |
Interaction with Intracellular Estrogen Receptors
Upon entering a target cell, this compound interacts with intracellular estrogen receptors, which are predominantly located in the nucleus. pnas.org This interaction is a key step in initiating the cascade of molecular events that lead to a physiological response. The binding of a ligand, such as this compound, to the estrogen receptor induces a conformational change in the receptor protein. pnas.org This activated ligand-receptor complex then binds to specific DNA sequences known as estrogen response elements (EREs) located in the regulatory regions of target genes. nih.gov
The interaction between the estrogen receptor and its ligand is a dynamic process. Molecular dynamics simulations have shown that the binding of estradiol to the ERα ligand-binding domain (LBD) leads to significant conformational changes. nih.gov A pivotal role is played by the amino acid His524, which helps to maintain the protein in its biologically active conformation. nih.gov The stability of the estrogen receptor protein itself can be influenced by post-translational modifications, such as methylation, which is necessary for the efficient recruitment of the receptor to its target genes. nih.gov Recent research has also indicated that RNA can interact with ERα and modulate its binding to chromatin, particularly at weaker DNA binding motifs, in a ligand-dependent manner. embopress.org
Ligand-Induced Receptor Conformation and Allosteric Modulation
The binding of this compound to the estrogen receptor is not a simple lock-and-key mechanism but rather a process of induced fit that results in specific conformational changes in the receptor. These ligand-induced conformations are critical for the subsequent interactions with co-regulator proteins and the modulation of gene transcription. pnas.org Different ligands can induce distinct conformational changes, which in turn leads to varied biological responses. pnas.org
The concept of allosteric modulation is central to understanding the action of estrogen receptor ligands. The binding of a ligand at one site on the receptor can influence the binding of other molecules at different sites, thereby modulating the receptor's activity. The specific conformation adopted by the ER upon binding this compound will determine which co-activators or co-repressors are recruited to the transcriptional complex. This differential recruitment is a key determinant of the agonist or antagonist activity of the ligand. Molecular dynamics simulations have provided insights into the conformational dynamics of the ERα ligand-binding domain, revealing how the binding of a ligand like estradiol stabilizes the active conformation. nih.gov
Structure-Activity Relationship (SAR) Studies of 7-alpha Estradiol Derivatives
Impact of 7-alpha Substitution on Receptor Binding Affinity
Structure-activity relationship (SAR) studies have been instrumental in understanding how modifications to the estradiol scaffold affect its interaction with estrogen receptors. The 7-alpha position of the estradiol molecule is a key site for substitution, and the nature of the substituent at this position has a profound impact on receptor binding affinity. nih.gov Research has shown that larger hydrophobic substituents are generally well-tolerated at the 7-alpha position. nih.gov
A study on 7-alpha-methyl-16-alpha-haloestradiols found that these compounds exhibited high binding affinities for the estrogen receptor. nih.gov The presence of the 7-alpha methyl group was a significant factor in this high affinity. Furthermore, the synthesis of 7-alpha-substituted estradiols, including a 7-alpha-pentylestradiol analog, has been developed to create ligands for studying the estrogen receptor. nih.gov The alpha-stereoselectivity of the addition of substituents at the 7-alpha position is a critical aspect of these syntheses. nih.gov
Contribution of the Butyric Acid Moiety to Binding Specificity
In the context of this compound, the butyric acid chain extends from the 7-alpha position of the steroidal nucleus. This side chain can influence how the ligand sits (B43327) within the binding pocket of the estrogen receptor and can make additional contacts with amino acid residues, thereby affecting binding affinity and specificity. While the core steroidal structure with a phenolic A-ring is essential for estrogenic activity, modifications at other positions, including the 7-alpha position, can fine-tune the molecule's interaction with the receptor. uomustansiriyah.edu.iq Studies on butyrate (B1204436) have shown that it can induce ERα transcriptional activity in an estrogen-independent manner in certain cell lines, suggesting that the butyrate moiety might have effects beyond simple receptor binding. nih.govscielo.brresearchgate.net
Estrogen Receptor Dimerization and Co-regulator Interactions
The biological effects of estrogens are mediated through two main estrogen receptor subtypes, ERα and ERβ. nih.govnih.gov Upon ligand binding, these receptors undergo a conformational change that facilitates their dimerization. nih.gov Both ERα and ERβ can form homodimers (ERα/ERα or ERβ/ERβ) and heterodimers (ERα/ERβ). nih.govnih.gov The specific type of dimer formed can influence the transcriptional response. While ERα and ERβ share a high degree of homology in their DNA-binding domains, allowing them to recognize the same estrogen response elements (EREs) on DNA, their ligand-binding domains have lower homology, leading to differences in ligand affinity and the recruitment of co-regulatory proteins. nih.gov
The binding of a ligand like this compound would be the initial step in triggering this dimerization process. The conformational change induced by the ligand is critical for exposing the dimerization interface of the receptor. The nature of the ligand can influence the stability and preferred conformation of the resulting dimer, which in turn can affect its DNA binding and interaction with other proteins.
Once dimerized and bound to DNA, the estrogen receptor complex recruits a host of other proteins known as coactivators and corepressors, which ultimately determine the transcriptional outcome at a given gene promoter. nih.govnih.gov Coactivators, such as those of the p160 family (e.g., SRC-1), often possess histone acetyltransferase (HAT) activity or recruit other proteins with this activity. nih.gov This leads to the acetylation of histones, resulting in a more open chromatin structure that is permissive for transcription. nih.gov Conversely, corepressors, like NCoR and SMRT, are associated with histone deacetylase (HDAC) activity, which promotes a condensed chromatin state and transcriptional repression. nih.govnih.gov
The butyrate component of this compound is particularly relevant in this context. Butyrate is a known inhibitor of histone deacetylases (HDACs). While the butyric acid in this compound is covalently linked to estradiol, it is conceivable that it could still influence the local chromatin environment. Studies on sodium butyrate have shown that it can lead to changes in the recruitment of corepressors like NCoR to estrogen-responsive promoters. scielo.brnih.gov Specifically, treatment with low concentrations of sodium butyrate has been observed to cause a loss of NCoR binding at the pS2 promoter. scielo.brnih.gov Therefore, it is plausible that this compound could have a dual effect: the estradiol portion would guide the molecule to the estrogen receptor, and the butyric acid moiety could locally modulate co-regulator binding and chromatin structure.
The binding of the estrogen receptor to chromatin is not a static process but is dynamically regulated by the concentration and type of ligand. nih.gov The specific sites where the ER binds across the genome, known as the chromatin binding landscape or cistrome, can be altered by different ligands. This, in turn, leads to distinct patterns of gene expression.
The presence of the butyric acid at the 7-alpha position could potentially alter the chromatin binding profile of the estrogen receptor when compared to estradiol alone. This could occur through several mechanisms. The unique conformation adopted by the ER upon binding this compound might favor interaction with a different subset of EREs or with different pioneering factors that help to open up chromatin. Furthermore, as mentioned, the potential for the butyric acid moiety to inhibit local HDAC activity could alter the chromatin accessibility around ER binding sites, potentially exposing new binding sites or stabilizing binding at existing ones. Research on butyrate has shown that it can induce estrogen-independent recruitment of ERα to certain promoters. scielo.brnih.gov This suggests that this compound might facilitate ER binding to a unique set of genomic locations, thereby regulating a distinct transcriptome compared to estradiol.
Biochemical Mechanisms and Cellular Signaling Pathways
Non-Genomic Signaling Initiated by Estradiol-7alpha-butyric Acid
There is no specific information available in the searched scientific literature detailing the non-genomic signaling pathways initiated by this compound. Research has extensively characterized these pathways for estradiol (B170435), which involve rapid, membrane-initiated events independent of gene transcription. However, it cannot be assumed that this compound behaves identically without specific experimental evidence.
Neurobiological Effects and Neural Excitability
The specific neurobiological effects of this compound, including its impact on neural excitability, remain uninvestigated in the scientific literature accessed.
Influence on Neurotrophic Factor Expression and Activity (e.g., BDNF, IGF-1)
The estradiol component of the molecule is a significant modulator of neurotrophic factors, which are crucial for neuronal survival, growth, and plasticity. Estradiol has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) in various brain regions, including the hippocampus, frontal cortex, and hypothalamus. frontiersin.orghofstra.edu This regulation can occur through a genomic mechanism where the estrogen receptor (ER) binds to an estrogen response element (ERE) on the BDNF gene, thereby inducing its transcription. nih.gov The interaction is complex, with the effects of estradiol on BDNF expression being influenced by the duration of exposure and the specific brain region. mdpi.com
Estradiol not only stimulates the synthesis of BDNF but also enhances the expression of its high-affinity receptor, Tropomyosin-related kinase B (TrkB). hofstra.edu This dual action amplifies the neurotrophic signal. Furthermore, estradiol signaling pathways are known to converge with those of Insulin-like Growth Factor-1 (IGF-1). researchgate.net Estradiol can increase IGF-1 expression and promote the interaction between the estrogen receptor alpha (ERα) and the IGF-1 receptor, leading to the activation of downstream signaling cascades. researchgate.net This interplay between estradiol and neurotrophic factors like BDNF and IGF-1 suggests a coordinated mechanism for promoting neuroplasticity and cognitive function. hofstra.edu
Metabolic and Cellular Process Regulation
Interaction with Mitochondrial Proteins and Lipid Metabolism Pathways
Both estradiol and butyric acid play critical roles in regulating cellular metabolism, with a significant impact on mitochondrial function and lipid pathways.
Estradiol's Role: Estradiol is a key regulator of mitochondrial biogenesis, function, and dynamics. mdpi.comaimspress.com It modulates the expression of nuclear and mitochondrial genes that encode essential mitochondrial proteins. nih.gov This is achieved in part by activating transcriptional coactivators like peroxisome proliferator-activated receptor-gamma coactivator 1α (PGC-1α) and nuclear respiratory factors (NRFs), which are master regulators of mitochondrial biogenesis. mdpi.commdpi.com Estrogen receptors have been identified within mitochondria, suggesting a direct role in modulating mitochondrial gene expression and energy production. mdpi.com By enhancing mitochondrial respiratory chain function, estradiol can increase ATP synthesis and protect cells from oxidative stress. nih.gov In the context of lipid metabolism, estradiol helps regulate the expression of enzymes involved in fatty acid oxidation. mdpi.com
Butyric Acid's Role: As a short-chain fatty acid (SCFA), butyric acid is a primary energy source for colonocytes and is deeply involved in metabolic regulation. mdpi.comcreative-proteomics.com It influences lipid metabolism by acting as an agonist for receptors like the peroxisome proliferator-activated receptor (PPAR) and hydroxycarboxylic acid receptor 2 (HCA2), which help stabilize lipid metabolism and inhibit fat breakdown. biocrates.com Butyrate (B1204436) has been shown to promote fatty acid oxidation and thermogenesis. creative-proteomics.com Some studies suggest it can protect against diet-induced obesity and insulin (B600854) resistance. biocrates.com
| Component | Target Pathway/Protein | Primary Metabolic Effect |
| Estradiol | PGC-1α, NRFs, ERα/β | Stimulates mitochondrial biogenesis and function; enhances fatty acid oxidation. mdpi.commdpi.com |
| Butyric Acid | PPAR, HCA2 | Stabilizes lipid metabolism; serves as an energy source for colonocytes. mdpi.combiocrates.com |
Regulation of Steroid Hormone Secretion via Cyclic AMP Signaling Pathways
The butyric acid moiety is directly implicated in the regulation of steroid hormone synthesis through the cyclic AMP (cAMP) signaling pathway. Research on porcine granulosa cells has demonstrated that butyric acid can modulate the secretion of both progesterone (B1679170) and estradiol. nih.gov Specifically, studies have shown that different concentrations of butyric acid can either stimulate or inhibit progesterone secretion while promoting estradiol secretion in a dose-dependent manner. nih.gov
The mechanism involves the modulation of cAMP levels and key steroidogenic enzymes. At certain concentrations, butyric acid treatment was found to down-regulate cAMP content and the expression of steroidogenic acute regulatory (StAR) protein and steroidogenic factor 1 (SF1). nih.gov This effect could be reversed by a cAMP activator, confirming the pathway's involvement. nih.gov This regulatory role suggests that the butyric acid component could influence reproductive physiology by directly affecting ovarian hormone production via cAMP-mediated signaling. nih.govconsensus.app Furthermore, butyric acid has been shown to suppress adipogenesis by inhibiting sAC-dependent cAMP production and Protein Kinase A (PKA) activation. researchgate.net
Estrogen-Regulated Cellular Proliferation and Apoptosis Signaling Networks (e.g., GPCR, Wnt, Notch)
The estradiol component is a potent regulator of cellular proliferation and apoptosis, exerting its effects through complex signaling networks, including those mediated by G-protein coupled receptors (GPCRs), Wnt, and Notch.
GPCR Signaling: Estrogen can initiate rapid, non-genomic signaling through membrane-associated estrogen receptors, including the G protein-coupled estrogen receptor (GPER). nih.gov Activation of these receptors can trigger intracellular signaling cascades that support cell proliferation. dntb.gov.ua
Wnt Signaling: Estradiol enhances the canonical Wnt signaling pathway. It can decrease the expression of Wnt signaling inhibitors, thereby promoting the activity of β-catenin, a key transcriptional regulator in the Wnt pathway. researchgate.net This pathway is crucial for cell fate determination, proliferation, and differentiation.
Notch Signaling: The Notch signaling pathway is another critical network in cell proliferation and development that is influenced by estrogen. Studies have shown that estrogen can activate Notch signaling in estrogen receptor-positive cells, and blocking this pathway can partially inhibit estrogen-induced cell proliferation. nih.gov The interaction between Notch and Wnt signaling pathways is also implicated in the regulation of cell cycle progression and apoptosis. dntb.gov.ua
| Signaling Network | Role in Estrogen-Mediated Effects | Key Mediators |
| GPCR | Initiates rapid, non-genomic signals for cell proliferation. nih.govdntb.gov.ua | GPER, Gq-mER |
| Wnt | Promotes transcriptional activity and cell proliferation. researchgate.net | β-catenin |
| Notch | Regulates cell cycle, proliferation, and apoptosis. nih.govuniroma1.it | Notch receptors, NICD |
Role of Butyric Acid Moiety in Biological Context
Influence of Short-Chain Fatty Acids on Cellular Processes
Butyric acid, as a prominent short-chain fatty acid (SCFA), exerts a wide range of effects on cellular processes, primarily through two main mechanisms: acting as an inhibitor of histone deacetylases (HDACs) and signaling via G protein-coupled receptors (GPCRs). nih.gov
Produced by microbial fermentation of dietary fibers in the gut, butyrate is the preferred energy source for colonic epithelial cells, contributing significantly to maintaining intestinal barrier integrity. mdpi.comnih.gov Its anti-inflammatory properties are well-documented; it can inhibit the activation of nuclear factor kappa B (NF-κB) and reduce the expression of pro-inflammatory genes. mdpi.com
As an HDAC inhibitor, butyrate can modulate gene expression, leading to the induction of apoptosis in cancer cells and inhibiting excessive cell proliferation. biocrates.comhealthline.com It also signals through GPCRs such as GPR41, GPR43, and GPR109A, which are involved in regulating immune responses, gut hormone secretion, and energy homeostasis. mdpi.comnih.gov Through these receptors, butyrate can influence the gut-brain axis, potentially affecting appetite and metabolic processes throughout the body. nih.gov
Interplay with Gut Microbiota and Immune System Modulation
While direct studies on the specific interactions of this compound with the gut microbiota are not extensively documented, the well-established roles of its constituent components, estradiol and butyric acid (as butyrate), provide a strong basis for understanding its potential effects. The gut microbiome is a critical regulator of systemic estrogen levels and is also the primary producer of butyrate, suggesting a complex interplay.
Butyrate, a short-chain fatty acid (SCFA) produced by the fermentation of dietary fibers by gut bacteria, is a key modulator of gut health and systemic immunity. It serves as the primary energy source for colonocytes, thereby strengthening the intestinal barrier. A robust intestinal barrier is crucial for preventing the translocation of inflammatory molecules, such as lipopolysaccharides (LPS), from the gut into the bloodstream, a process that can trigger widespread inflammation.
The immunomodulatory functions of butyrate are multifaceted. It has been shown to have anti-inflammatory properties, in part through the inhibition of histone deacetylase (HDAC) and the suppression of the pro-inflammatory NF-κB signaling pathway. nih.gov Butyrate can also influence the differentiation and activity of various immune cells. For instance, it promotes the development of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and preventing autoimmune responses. mdpi.com Additionally, butyrate has been observed to modulate the function of dendritic cells, B cells, mast cells, and eosinophils, further highlighting its integral role in regulating the immune system. youtube.comfrontiersin.org
Given that this compound combines an estrogenic component with butyric acid, it is plausible that this compound could exert dual effects. The estradiol moiety could interact with estrogen receptors present on gut epithelial and immune cells, while the butyrate component could simultaneously provide energy to the gut lining and exert its local and systemic anti-inflammatory and immunomodulatory effects.
Interactive Table: Effects of Butyrate on Immune Cells
| Immune Cell Type | Effect of Butyrate | Mediating Mechanism |
| Regulatory T cells (Tregs) | Promotes differentiation and function | HDAC inhibition, enhancing Foxp3 expression mdpi.com |
| Dendritic Cells | Inhibits maturation and activation | Reduces antigen presentation and pro-inflammatory cytokine production youtube.com |
| B Cells | Modulates antibody production | May inhibit IgE class switching youtube.com |
| Mast Cells | Stabilizes and inhibits degranulation | Reduces release of allergic and inflammatory mediators youtube.com |
| Eosinophils | Modulates activity | Supports balance in immune-driven gut conditions youtube.com |
| Macrophages | Reduces inflammatory activation | Inhibition of NF-κB signaling nih.gov |
Impact on Endogenous Steroid Metabolism and Homeostasis
The introduction of an exogenous estrogenic compound like this compound can be expected to influence the body's natural steroid metabolism and hormonal balance. The endocrine system operates under a system of feedback loops, and the presence of an external source of estrogen can signal the body to downregulate its own production of estradiol. This is primarily governed by the hypothalamic-pituitary-gonadal (HPG) axis.
Estradiol itself is a potent steroid hormone that exerts its effects by binding to estrogen receptors alpha (ERα) and beta (ERβ). drugbank.com The activation of these receptors triggers changes in gene transcription in target tissues, influencing a wide array of physiological processes. drugbank.com The metabolism of endogenous estrogens primarily occurs in the liver, where they are conjugated to form water-soluble compounds that can be excreted. nih.gov As mentioned previously, the gut microbiota plays a role in the deconjugation and reabsorption of these metabolites, thereby affecting their systemic levels. nih.gov
The butyrate component of this compound may also have an indirect impact on steroid hormone signaling. Research has demonstrated that butyrate can induce the activation of estrogen receptor alpha (ERα) and stimulate the transcription of estrogen-responsive genes, even in the absence of estrogen. nih.govscielo.br This suggests that butyrate can modulate the sensitivity and activity of estrogen signaling pathways. Therefore, this compound could potentially have a synergistic effect, with the estradiol component directly activating estrogen receptors and the butyrate component enhancing this signaling.
The interplay between exogenous estrogens and endogenous steroid homeostasis is complex. The administration of compounds like this compound could alter the balance of other steroid hormones and their metabolic pathways.
Interactive Table: Factors Influencing Endogenous Steroid Homeostasis
| Factor | Description of Impact |
| Exogenous Estrogens | Can suppress the hypothalamic-pituitary-gonadal (HPG) axis, leading to reduced endogenous estrogen production through negative feedback. |
| Gut Microbiota (Estrobolome) | Secretes β-glucuronidase, which deconjugates estrogen metabolites, allowing for their reabsorption and influencing systemic estrogen levels. |
| Liver Metabolism | Primary site for the conjugation of estrogens into water-soluble forms for excretion. The rate of metabolism affects circulating hormone levels. |
| Butyrate | Can induce ligand-independent activation of estrogen receptor alpha (ERα), potentially amplifying estrogenic signaling. nih.govscielo.br |
Advanced Research Methodologies and Analytical Techniques
In Vitro Experimental Models for Biological Activity Assessment
In vitro models are fundamental for the initial assessment of the biological effects of compounds like Estradiol-7alpha-butyric acid. These systems, primarily using cultured cells, offer controlled environments to study specific biological pathways and responses.
Utilization of Estrogen Receptor-Positive Cell Lines (e.g., MCF-7, Ishikawa cells)
To investigate the estrogenic activity of a compound, researchers utilize cell lines that endogenously express estrogen receptors (ERs). MCF-7 and Ishikawa cells are two of the most well-characterized and widely used models for this purpose. aacrjournals.org
MCF-7 Cells: This cell line, derived from human breast adenocarcinoma, is a cornerstone of estrogen research. MCF-7 cells express high levels of Estrogen Receptor Alpha (ERα) and exhibit estrogen-dependent proliferation. bohrium.com The proliferative response of these cells is a key indicator of estrogenic activity. nih.govugr.es When studying a compound like this compound, its ability to stimulate the growth of MCF-7 cells would be a primary measure of its estrogen-agonist properties.
Ishikawa Cells: Derived from a human endometrial adenocarcinoma, the Ishikawa cell line is another valuable tool as it expresses both ERα and ERβ. bioscientifica.comresearchgate.net These cells are used to understand the effects of estrogenic compounds specifically in the context of the uterine endometrium. aacrjournals.org Studies have shown that ligands can induce different sets of genes in MCF-7 and Ishikawa cells, highlighting the importance of using multiple cell lines to understand tissue-specific actions. aacrjournals.org Both E2 and other estrogen modulators can increase proliferation in Ishikawa cells, making them suitable for assessing the agonist potential of this compound on endometrial tissue. bioscientifica.com
| Feature | MCF-7 Cell Line | Ishikawa Cell Line |
| Origin | Human Breast Adenocarcinoma | Human Endometrial Adenocarcinoma |
| Primary ER Expression | High levels of Estrogen Receptor Alpha (ERα) | Expresses both ERα and ERβ |
| Key Application | Studying estrogen-dependent breast cancer proliferation | Modeling estrogenic response in the uterine endometrium |
| Response to Estrogens | Proliferation is a primary endpoint | Proliferation and induction of specific genes (e.g., CKB, GREB1) |
| Context | Breast Tissue | Endometrial Tissue |
Functional Reporter Gene Assays (e.g., ER-CALUX, E-SCREEN)
Functional reporter gene assays are powerful tools for quantifying the ability of a compound to activate the estrogen receptor and initiate gene transcription.
ER-CALUX® (Estrogen Receptor-mediated Chemically Activated Luciferase Expression): This assay uses a human cell line (such as T47D breast cancer cells or U2-OS osteosarcoma cells) that has been genetically modified to contain a luciferase reporter gene linked to estrogen responsive elements (EREs). vu.nlvu.nl When an estrogenic compound like 17β-estradiol binds to the cell's endogenous estrogen receptor, the complex then binds to the EREs, triggering the expression of the luciferase enzyme. vu.nl The amount of light produced upon addition of a substrate is proportional to the estrogenic activity of the compound. researchgate.net This highly sensitive assay can detect estrogenic activity at very low concentrations and would be used to determine the potency of this compound. vu.nl
E-SCREEN (Estrogen-Screen) Assay: The E-SCREEN assay is based on the proliferation of MCF-7 cells in response to estrogenic stimuli. nih.govugr.es The assay compares the number of cells grown in the presence of a test compound to the number of cells grown in the absence of estrogens (negative control) and in the presence of 17β-estradiol (positive control). nih.gov An increase in cell number indicates estrogenic activity. This method provides a direct measure of the mitogenic (proliferative) effect of a compound, a hallmark of estrogen action. ugr.es
Biochemical Assays for Enzyme Activity and Hormone Secretion
Biochemical assays are employed to measure how a compound affects the production and secretion of endogenous hormones. These assays often use specialized cell lines, like the H295R human adrenocortical carcinoma cell line, which expresses the key enzymes for steroidogenesis. nih.govoup.com
To evaluate a compound like this compound, researchers would incubate H295R cells with the compound and then measure the levels of various steroid hormones (e.g., progesterone (B1679170), testosterone, and estradiol) in the cell culture medium. nih.gov Hormone levels are typically quantified using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can distinguish between structurally similar steroids. nih.govnih.gov Studies on butyric acid, a related short-chain fatty acid, have shown it can modulate both progesterone and estradiol (B170435) secretion in porcine granulosa cells, suggesting that the butyric acid moiety of this compound could influence steroidogenic pathways. nih.gov
Molecular Interaction and Imaging Studies
Understanding how a ligand physically interacts with its receptor is crucial for elucidating its mechanism of action. Radioligand binding assays and advanced fluorescence techniques provide direct insights into these molecular events.
Radioligand-Receptor Binding Assays for Ligand Affinity and Selectivity
Radioligand-receptor binding assays are the gold standard for determining the affinity of a ligand for a receptor. epa.gov The primary goal is to quantify how tightly a compound binds to the estrogen receptor.
The assay is typically performed in a competitive format. epa.gov A fixed amount of a radiolabeled estrogen (like [³H]-17β-estradiol or ¹⁸F-fluoroestradiol) is incubated with a source of estrogen receptors (such as purified receptor protein or cell extracts) in the presence of varying concentrations of the unlabeled test compound (e.g., this compound). epa.govnih.gov The test compound will compete with the radioligand for binding to the receptor.
By measuring the amount of radioactivity displaced at each concentration, a competition curve is generated. From this curve, key parameters are calculated:
IC₅₀ (Half-maximal inhibitory concentration): The concentration of the test compound that displaces 50% of the radioligand. epa.gov
Kᵢ (Inhibition constant): An intrinsic measure of the binding affinity of the test compound for the receptor.
Relative Binding Affinity (RBA): The affinity of the test compound relative to that of 17β-estradiol, which is typically set to 100. nih.gov
These assays can be adapted to test for selectivity by using preparations containing different receptor subtypes (ERα vs. ERβ).
| Parameter | Description |
| Kd | Equilibrium dissociation constant; measures the affinity of the radioligand for the receptor. A lower Kd indicates higher affinity. |
| Bmax | Maximum number of binding sites in the preparation. |
| IC₅₀ | Concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. |
| RBA | Relative Binding Affinity; compares the IC₅₀ of the test compound to that of a standard (e.g., 17β-estradiol). |
Fluorescence-Based Techniques for Estrogen Receptor Dynamics (e.g., FRET, BRET)
Advanced fluorescence-based techniques allow for the real-time study of estrogen receptor dynamics within living cells. nih.gov These methods provide crucial information on ligand-induced conformational changes, receptor dimerization, and interactions with other proteins. bmbreports.org
FRET (Förster Resonance Energy Transfer): FRET is a mechanism describing energy transfer between two light-sensitive molecules (fluorophores). nih.gov In the context of ER research, one fluorophore (the donor) can be attached to one part of the ER or an interacting protein, and another (the acceptor) to a different molecule. When a ligand like this compound binds and causes the two molecules to come into close proximity (within 1-10 nanometers), energy is transferred from the donor to the acceptor, resulting in a measurable change in fluorescence. FRET-based biosensors are used to visualize ligand binding, receptor dimerization, and the recruitment of co-activator proteins in real time. nih.govbmbreports.org
BRET (Bioluminescence Resonance Energy Transfer): BRET is a similar technique that uses a bioluminescent enzyme (like luciferase) as the energy donor and a fluorescent protein as the acceptor. nih.govresearchgate.netbmbreports.org The principle is the same as FRET, relying on the close proximity of the donor and acceptor to generate a signal. BRET offers advantages such as a lower background signal compared to FRET. These techniques are invaluable for studying the immediate molecular consequences of a ligand binding to its receptor inside a cell. nih.gov
Advanced Spectroscopic and Chromatographic Analysis
The binding of this compound to its receptor initiates a cascade of signaling events that can alter the entire proteome of a cell. Mass spectrometry (MS)-based proteomics offers a powerful, unbiased approach to map these changes on a large scale. nih.govnih.gov This technology can quantify system-wide alterations in protein expression and post-translational modifications (such as phosphorylation, acetylation, and ubiquitylation) that occur in response to the compound's stimulation. nih.govduke.edu
By comparing the proteomes of cells treated with this compound to untreated control cells, researchers can identify which signaling pathways are activated or inhibited. duke.edu For example, a "shotgun" proteomics approach using nanoflow liquid chromatography–tandem mass spectrometry can identify hundreds to thousands of proteins, revealing which are significantly up- or down-regulated by the compound. mdpi.com This provides a comprehensive blueprint of the cellular response, linking the initial receptor-binding event to downstream functional outcomes. nih.gov
Understanding the metabolic fate of this compound is critical. High-resolution chromatographic techniques are essential for separating and identifying the compound and its metabolites in complex biological samples like blood or saliva. nih.gov High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive method for quantifying estrogens and their metabolites. nih.govscilit.com
Due to the low physiological concentrations of estrogenic compounds, advanced mass spectrometers like the Orbitrap MS are often employed. nih.govresearchgate.net The Orbitrap analyzer provides high-resolution mass data, which allows for the precise identification of metabolites based on their mass-to-charge ratio and fragmentation patterns. nih.gov Gas chromatography with flame-ionization detection (GC-FID) can also be used, though it often requires derivatization of the analytes to make them volatile. researchgate.net These methods enable researchers to build a detailed profile of how this compound is absorbed, distributed, metabolized, and excreted.
| Technique | Description | Primary Use in this compound Studies |
| HPLC-MS/MS | High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry. nih.gov | Separation and highly sensitive quantification of this compound and its metabolites from biological fluids. scilit.com |
| GC-FID | Gas Chromatography with Flame-Ionization Detection. | Analysis of volatile derivatives of the compound and its metabolites. |
| Orbitrap MS | A high-resolution mass spectrometer. nih.gov | Accurate mass measurements for confident identification of novel metabolites and improved sensitivity in profiling studies. researchgate.net |
Beyond identifying metabolites, it is important to understand how this compound affects the rates of metabolic reactions within cellular pathways. Isotope incorporation analysis, also known as metabolic flux analysis (MFA), is used for this purpose. nih.govresearchgate.net This technique involves supplying cells with nutrients (like glucose or glutamine) that are labeled with stable isotopes (e.g., ¹³C). isotope.com
As cells metabolize these labeled nutrients, the isotopes are incorporated into various downstream metabolites. By measuring the pattern of isotope labeling in these metabolites using MS or Nuclear Magnetic Resonance (NMR), researchers can calculate the rates (fluxes) of reactions throughout the metabolic network. nih.govmdpi.com This approach could reveal, for example, whether this compound stimulates specific biosynthetic pathways, such as the pentose (B10789219) phosphate (B84403) pathway or glutamine catabolism, to support cell proliferation, providing a dynamic view of its metabolic impact. nih.gov
Computational and Bioinformatic Approaches
Computational methods provide powerful predictive insights into how this compound interacts with its target receptors at an atomic level. mdpi.com Molecular docking is an in silico technique that simulates the binding of a ligand (this compound) into the three-dimensional structure of its receptor (e.g., the estrogen receptor). mdpi.com
These simulations predict the preferred binding pose and calculate a docking score, which estimates the binding affinity. frontiersin.org By comparing the docking of this compound into both the agonist and antagonist conformations of the estrogen receptor, these models can help predict its functional activity. nih.gov This approach allows for the rapid screening of how modifications to the compound's structure might alter its binding and biological function, guiding further drug development and experimental validation. mdpi.com
Bioinformatic Network Analysis of Estrogen-Regulated Pathways
The biological effects of estrogenic compounds like this compound are mediated through the modulation of complex gene networks. Understanding these intricate systems requires advanced computational approaches. Bioinformatic network analysis serves as a critical tool for interpreting large-scale datasets derived from transcriptomic (RNA-seq) and genomic studies to elucidate the pathways regulated by the estrogen receptor (ER). protocols.iooup.com
When a compound such as this compound binds to the estrogen receptor, it initiates a cascade of events leading to changes in the expression of numerous genes. nih.gov Identifying which genes are direct targets versus those whose expression changes as a secondary effect is a fundamental challenge. protocols.io Bioinformatic analysis integrates data from multiple sources, such as gene expression profiles and transcription factor binding site information, to construct models of these regulatory networks. oup.comnih.gov
A typical workflow involves treating ER-positive cells (e.g., MCF-7 breast cancer cells) with an estrogenic compound and profiling the resulting changes in gene expression over time. nih.gov This data is then analyzed to identify genes that are significantly up- or down-regulated. By cross-referencing these genes with databases of known pathways and protein-protein interactions, researchers can identify signaling cascades that are significantly impacted. nih.gov Furthermore, by analyzing the promoter regions of these regulated genes for overrepresented DNA sequence motifs, bioinformatic tools can predict which transcription factors are key drivers of the observed changes. oup.comnih.gov For instance, studies on estradiol have shown that the E2F binding site is frequently overrepresented in the regulatory regions of genes involved in cell proliferation, identifying the E2F1 transcription factor as a critical node in the estrogen-regulated proliferative program. oup.comnih.gov
This network-based approach provides a holistic view of a compound's activity, moving beyond a simple list of regulated genes to a functional understanding of the cellular processes being modulated.
Table 1: Key Pathways and Gene Ontology Terms Associated with Estrogen Receptor Activation
| Pathway/Gene Ontology Term | Associated Genes (Examples) | Typical Function |
|---|---|---|
| Cell Cycle Regulation | CCND1, MYC, E2F1 | Control of cell division and proliferation |
| Signal Transduction | MAPK, PI3K, AKT | Relaying signals from the cell surface to the nucleus |
| Apoptosis Regulation | BCL2, BAX | Control of programmed cell death |
| Transcription Regulation | GREB1, PGR, FOXA1 | Control of gene expression |
| Wnt Signaling Pathway | WNT1, CTNNB1 | Embryonic development and cell fate |
| Notch Signaling Pathway | NOTCH1, HEY1 | Cell-cell communication, proliferation, and differentiation |
Chromatin Immunoprecipitation Sequencing (ChIP-seq) and CUT&RUN for Genomic Binding Studies
To understand the direct molecular mechanisms by which this compound regulates gene expression, it is essential to identify the precise locations on the genome where the activated estrogen receptor binds. Chromatin Immunoprecipitation Sequencing (ChIP-seq) and a more recent refinement, Cleavage Under Targets and Release Using Nuclease (CUT&RUN), are powerful techniques for mapping these protein-DNA interactions on a genome-wide scale. springernature.comnih.gov
ChIP-seq has been the traditional gold standard for this purpose. The method involves cross-linking proteins to DNA within intact cells, shearing the chromatin into small fragments, and using a specific antibody to immunoprecipitate the target protein—in this case, the estrogen receptor. The DNA fragments bound to the receptor are then purified and identified through next-generation sequencing. illumina.com This analysis reveals thousands of ER binding sites (ERBs) across the genome. A key finding from ChIP-seq studies is that the majority of ERBs are not located in the immediate promoter regions of genes but rather in distal enhancer regions, sometimes hundreds of kilobases away from the gene they regulate. illumina.comgithub.ionih.gov
CUT&RUN is a newer in situ chromatin profiling technique that offers several advantages over traditional ChIP-seq. elifesciences.org Instead of fragmenting all the chromatin, CUT&RUN uses an antibody to tether a micrococcal nuclease (MNase) directly to the target protein (ER) within permeabilized, intact nuclei. france-genomique.org Activation of the nuclease then cleaves only the DNA that is directly at the binding site, releasing the specific protein-DNA complex into solution for sequencing. takarabio.com This targeted cleavage approach dramatically reduces background noise, leading to a much higher signal-to-noise ratio. elifesciences.org Consequently, CUT&RUN requires significantly less starting material (as few as 100-1000 cells) and much lower sequencing depth, making it more efficient and cost-effective. nih.govfrance-genomique.org This increased sensitivity is particularly valuable for analyzing ER binding in small or precious samples. nih.gov Studies comparing the methods have demonstrated that CUT&RUN provides robust and high-resolution maps of transcription factor occupancy. elifesciences.orgbiorxiv.org
Both techniques provide critical data that, when combined with gene expression analysis, can definitively identify the direct gene targets of a compound acting through the estrogen receptor.
Table 2: Comparison and Typical Findings of ERα Genomic Binding Studies
| Feature | ChIP-seq | CUT&RUN |
|---|---|---|
| Principle | Immunoprecipitation of sonicated, cross-linked chromatin | Antibody-tethered nuclease cleavage of native chromatin |
| Starting Material | High (millions of cells) | Low (hundreds to thousands of cells) nih.gov |
| Background Signal | High | Extremely Low elifesciences.orgtakarabio.com |
| Sequencing Depth | High | Low (~1/10th of ChIP-seq) elifesciences.orgfrance-genomique.org |
| Resolution | Lower | Higher |
| Typical Genomic Distribution of ERα Binding Sites | ~40-50% in Introns illumina.com | Similar distribution, higher resolution of peaks |
| ~20-30% in Intergenic regions (>25kb from a gene) illumina.com | ||
| ~5-10% in Promoter regions (<5kb from a gene) illumina.com |
Future Directions and Emerging Research Perspectives
Development of Next-Generation Selective Estrogen Receptor Modulators (SERMs)
The structural scaffold of Estradiol-7alpha-butyric acid, particularly the substitution at the C-7alpha position, is a cornerstone for the development of next-generation Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders (SERDs). nih.gov SERMs are compounds that bind competitively to the estrogen receptor (ER) and exhibit tissue-dependent agonist or antagonist properties. nih.gov For instance, tamoxifen (B1202) acts as an antagonist in breast tissue but an agonist in the uterus. nih.gov SERDs, like fulvestrant (B1683766), also antagonize ER activity but additionally promote the degradation of the receptor itself. nih.govmdpi.com
The long side chain at the C-7alpha position is a characteristic structural feature of pure ER antagonists like fulvestrant (ICI-182,780). nih.gov Research is focused on refining this feature to create novel oral SERDs that can overcome resistance to existing therapies. nih.govresearchgate.net Acquired mutations in the estrogen receptor gene (ESR1) are a common mechanism of resistance to therapies like aromatase inhibitors and some SERMs. nih.govnih.govmdpi.com Next-generation compounds derived from scaffolds like this compound are being designed to be effective against these mutated receptors. scienceopen.com The goal is to develop agents with improved oral bioavailability, enhanced efficacy, and the ability to potently downregulate both wild-type and mutant ERα expression. mdpi.comscienceopen.com
| Drug Class | Mechanism of Action | Example(s) | Key Feature |
| SERM | Competitively binds ER; tissue-dependent antagonist/agonist effects. nih.gov | Tamoxifen, Raloxifene | Tissue-selectivity. nih.govnih.gov |
| SERD | Binds to ER, causing instability and promoting its degradation. nih.govmdpi.com | Fulvestrant | Induces receptor degradation. mdpi.com |
| Next-Gen Oral SERD | Orally bioavailable SERD designed to overcome resistance, including ESR1 mutations. nih.govresearchgate.netscienceopen.com | Elacestrant, Camizestrant | Efficacy against mutant ER; oral administration. nih.govscienceopen.com |
Exploration of Unique Non-Genomic Actions of 7-alpha Substituted Estrogens
Beyond their classical role as regulators of gene transcription (genomic actions), estrogens can elicit rapid, non-genomic effects initiated at the cell membrane. nih.govnih.gov These actions are mediated by membrane-associated estrogen receptors (mERs) and G protein-coupled estrogen receptors (GPER), which can activate intracellular signaling cascades, such as the PI3K/Akt and MAPK pathways, and trigger calcium release. nih.govnih.govfrontiersin.org
The 7-alpha substitution on the estradiol (B170435) core, as seen in this compound, may confer unique non-genomic signaling properties. The specific nature of the side chain could influence the conformation of the ER and its ability to interact with membrane-associated proteins and signaling molecules like c-Src, caveolin 1, and growth factor receptors (EGFR, IGFR1). nih.gov Research in this area aims to understand how these structural modifications modulate rapid signaling events. nih.gov Challenges in this field have historically included separating non-genomic from genomic effects, leading to the development of experimental models with ERs excluded from the nucleus to specifically study these pathways. researchgate.net Future studies will likely investigate whether this compound and its analogs can selectively activate these non-genomic pathways, potentially leading to therapeutic applications that are distinct from traditional endocrine modulation. frontiersin.org
| Signaling Pathway | Description | Potential Mediator |
| Genomic | Ligand-activated ER binds to DNA (Estrogen Response Elements) in the nucleus to regulate gene transcription. nih.govfrontiersin.org | Nuclear ERα, ERβ |
| Non-Genomic | ERs located at the cell membrane initiate rapid intracellular signaling cascades (e.g., kinases, calcium release). nih.govnih.gov | Membrane ERα, ERβ, GPER |
| Signaling Crosstalk | Membrane-initiated signals can converge to modify the activity of nuclear receptors and coactivators, thus potentiating genomic actions. nih.gov | Kinases, Transcription Factors |
Investigation into the Interplay between this compound and the Microbiome-Gut-Brain Axis
The gut microbiome plays a critical role in regulating circulating estrogen levels through a collection of genes known as the "estrobolome". nih.govmicrobiomepost.com Gut bacteria can produce enzymes like β-glucuronidase, which deconjugate estrogens into their active forms, allowing them to be reabsorbed into circulation. nih.gov Dysbiosis, or an imbalance in the gut microbiota, can impair this process, leading to reduced circulating estrogen levels. nih.gov This bidirectional communication is a key component of the estrogen-gut-brain axis, which links gut health, hormonal balance, and neurological function. microbiomepost.commicrobiomesignatures.comnih.gov
This compound is uniquely positioned for investigation within this axis due to its butyric acid component. Butyrate (B1204436) is a short-chain fatty acid (SCFA) produced by gut bacteria that has known effects on the gut-brain axis, including modulating hypothalamic-pituitary-adrenal (HPA) axis activity and appetite regulation. frontiersin.orgmdpi.com Future research will likely explore several key questions:
Does the butyric acid moiety of the compound get cleaved and utilized by the host or microbiome?
How does this compound influence the composition and diversity of the gut microbiome?
Can this compound directly modulate the gut-brain axis, potentially influencing mood and cognition through both its steroidal and fatty acid components? frontiersin.org
Advanced Synthetic Strategies for Novel Multi-functional Derivatives
Current research focuses on modifying the 7-position of the estradiol structure to introduce various active functional groups, such as different alkyl amides. researchgate.net These modifications can significantly alter the compound's biological activity. researchgate.netnih.gov Future synthetic strategies will likely involve:
Combinatorial Chemistry: Generating large libraries of derivatives with diverse side chains at the 7-alpha position to screen for enhanced potency, selectivity, or novel functions.
Click Chemistry: Employing highly efficient and specific reactions, such as the Huisgen cycloaddition, to attach complex moieties to the estradiol scaffold, which is a strategy already used for developing radiolabeled estradiol derivatives for imaging. mdpi.com
Hybrid Molecules: Designing conjugates that combine the estradiol scaffold with other pharmacologically active molecules to create multi-target agents. mdpi.com
A comparison of synthetic steps highlights the complexity of these strategies:
| Step | Representative Synthesis of a 7α-Substituted Estradiol nih.gov |
| 1 | Protection of C-3 and C-17β hydroxyl groups. |
| 2 | Hydroxylation of the C-6 position. |
| 3 | Oxidation of the C-6 hydroxyl to a ketone. |
| 4 | C-7α alkylation of the C-6 ketone derivative. |
| 5 | Deprotection of the hydroxyl groups. |
| 6 | Reprotection of C-3 and C-6 hydroxyls. |
| 7 | Removal of the C-6 ketone and side-chain protecting group. |
Integration of Multi-Omics Data for a Comprehensive Understanding of this compound's Biological Impact
To fully elucidate the complex biological effects of this compound, a systems-level approach is necessary. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful method for achieving a comprehensive understanding. Such approaches have been used to reveal specific changes in the gut metagenome and serum metabolome in hormone-related conditions and to understand the impact of compounds like butyrate on intestinal function. mdpi.comnih.gov
For this compound, a multi-omics strategy could:
Identify Novel Targets: Transcriptomics and proteomics could reveal previously unknown genes and proteins that are regulated by the compound, uncovering novel signaling pathways.
Elucidate Metabolic Impact: Metabolomics analysis of plasma and tissues could detail how the compound and its metabolites alter cellular metabolic networks, such as fatty acid metabolism. nih.govmdpi.comresearchgate.net
Connect Microbiome and Host Response: By combining metagenomic data from the gut with host transcriptomic and metabolomic data, researchers can build integrative network models to understand the precise interplay between the compound, gut microbes, and host physiology. nih.gov This could reveal, for example, how alterations in specific bacterial species correlate with changes in host inflammatory pathways or hormone metabolism. nih.gov
This holistic approach will be crucial for moving beyond a single-pathway view and appreciating the full spectrum of this compound's biological impact.
Q & A
Q. How should researchers design dose-response studies to evaluate Estradiol-7alpha-butylic acid’s therapeutic window?
- Methodology : Use log-dose increments (e.g., 0.1–100 µM) to capture EC50/IC50 values. Include negative controls (vehicle) and positive controls (e.g., tamoxifen for ER modulation). Apply Hill slope analysis for sigmoidal curves. For translational relevance, align doses with clinically observed plasma concentrations .
Methodological Resources
- Data Presentation : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for concise reporting of synthesis and characterization data. Use supplementary materials for extensive datasets .
- Statistical Validation : Consult biostatisticians for multivariate analysis (e.g., MANOVA) and power calculations. Avoid overreliance on p-values; report effect sizes and confidence intervals .
- Reproducibility : Archive raw data (spectra, chromatograms) in FAIR-compliant repositories. Document instrument calibration and operator training protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
